molecular formula C18H22N4O3S B2406601 1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid CAS No. 731801-12-0

1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B2406601
CAS No.: 731801-12-0
M. Wt: 374.46
InChI Key: UWTOWEQXERIBJO-UHFFFAOYSA-N
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Description

The compound 1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid is a heterocyclic derivative featuring a piperidine-4-carboxylic acid core linked to a 1,2,4-triazole moiety via a sulfanyl acetyl bridge. The triazole ring is substituted with a benzyl group at the 4-position and a methyl group at the 5-position.

The compound’s piperidine-carboxylic acid group may facilitate hydrogen bonding with biological targets, while the triazole-sulfanyl acetyl moiety could contribute to redox-modulating or enzyme-inhibitory properties. Such structural features are common in drug discovery for conditions like inflammation, microbial infections, or oxidative stress .

Properties

IUPAC Name

1-[2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-19-20-18(22(13)11-14-5-3-2-4-6-14)26-12-16(23)21-9-7-15(8-10-21)17(24)25/h2-6,15H,7-12H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTOWEQXERIBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=CC=C2)SCC(=O)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine core and a triazole moiety, both of which are known for their diverse pharmacological properties.

The chemical formula for this compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of 374.46 g/mol. The IUPAC name is 1-[2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidine-4-carboxylic acid. Its structure includes functional groups that are critical for its biological activity.

PropertyValue
Chemical FormulaC₁₈H₂₂N₄O₃S
Molecular Weight374.46 g/mol
IUPAC Name1-[2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidine-4-carboxylic acid
AppearancePowder
Storage TemperatureRoom Temperature (RT)

Biological Activity Overview

Research indicates that compounds containing triazole and piperidine moieties exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that related triazole compounds demonstrate significant antimicrobial effects. For example, derivatives have been tested against various bacterial strains with promising results in inhibiting growth.

Anticancer Potential

The anticancer activity of triazole derivatives has been well-documented. Compounds similar to the one have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Enzyme inhibition studies reveal that triazole-containing compounds can act as effective inhibitors of enzymes like acetylcholinesterase (AChE) and urease. These actions contribute to their potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antimicrobial Studies : A study reported that triazole derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains, indicating strong antibacterial properties compared to standard drugs .
  • Anticancer Activity : Research indicated that similar compounds demonstrated IC50 values less than those of doxorubicin in cancer cell lines such as Jurkat and HT29, suggesting significant anticancer potential .
  • Enzyme Inhibition : A series of piperidine derivatives were evaluated for AChE inhibition, showing that modifications in the structure could enhance inhibitory activity significantly .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. The triazole moiety in 1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid may enhance its ability to inhibit cancer cell proliferation. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells by modulating various signaling pathways associated with cell survival and death.
  • Case Studies: Research has shown that similar triazole derivatives have demonstrated cytotoxic effects against several cancer cell lines including breast and colon cancer cells .

Metabolic Disorders

The compound's structural features suggest potential applications in treating metabolic disorders such as type 2 diabetes and obesity:

  • Inhibition of Enzymes: The presence of the piperidine ring is associated with the inhibition of enzymes involved in glucose metabolism. This could lead to improved insulin sensitivity and glucose uptake in cells.
  • Case Studies: Compounds with similar structures have been reported to exhibit hypoglycemic effects and improve lipid profiles in preclinical models .

Neurodegenerative Diseases

The neuroprotective properties of triazole-containing compounds make them candidates for treating neurodegenerative diseases:

  • Cognitive Enhancement: There is evidence that such compounds can enhance cognitive functions and may be beneficial in conditions like Alzheimer's disease.
  • Case Studies: Research has indicated that derivatives of this class can improve memory and learning capabilities in animal models .

Pharmacological Insights

Pharmacodynamics and Pharmacokinetics:
The pharmacological profile of this compound suggests it may interact with various biological targets:

  • Binding Affinity: Studies on related compounds have shown strong binding affinities to specific receptors involved in neurotransmission and metabolic regulation.

Safety Profile:
While specific safety data for this compound are not extensively documented, related compounds have undergone toxicity assessments indicating a favorable safety margin at therapeutic doses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Compound Name Molecular Formula MW (g/mol) Triazole Substituents Piperidine Modification Biological Activity Reference
Target Compound: 1-{2-[(4-Benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid C₂₁H₂₄N₄O₃S ~416.5* 4-Benzyl, 5-methyl Unmodified piperidine-4-carboxylic acid Not explicitly reported -
1-(2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid C₂₀H₂₀N₄O₄S 412.47 5-Furan-2-yl, 4-phenyl Unmodified piperidine-4-carboxylic acid Not reported
Compound 9j: N-Cyclohexyl-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide C₂₉H₃₇N₅O₄S₂ 583.76 4-Phenyl 4-Piperidinyl with 4-methoxyphenyl sulfonyl Antioxidant (DPPH assay)
Compound 9k: Methyl 2-({2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate C₃₂H₃₅N₅O₆S₂ 649.78 4-Phenyl 4-Piperidinyl with 4-methoxyphenyl sulfonyl Antioxidant (DPPH assay)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetanilides Varies ~300–400 4-Amino, 5-furan-2-yl None (acetanilide side chain) Anti-inflammatory (exudative activity)

*Calculated based on structural analogs.

Key Structural and Functional Differences

Triazole Substituents :

  • The target compound features a 4-benzyl group, enhancing lipophilicity compared to the 5-furan-2-yl group in ’s analog, which introduces aromatic heterocyclic polarity .
  • Compounds 9j and 9k () replace the benzyl group with a 4-phenyl triazole but incorporate a 4-methoxyphenyl sulfonyl moiety on the piperidine, likely improving metabolic stability and target binding .

Piperidine Modifications :

  • The target compound retains an unmodified piperidine-4-carboxylic acid, whereas analogs like 9j and 9k feature sulfonyl groups on the piperidine nitrogen. This modification may alter solubility and membrane permeability .
  • ’s compounds replace the piperidine with acetanilide chains, prioritizing anti-inflammatory over antioxidant activity .

Biological Activities: Antioxidant activity (via DPPH assay) is prominent in sulfonyl-piperidine analogs (9j, 9k), suggesting that sulfonyl groups may enhance radical scavenging . The target compound’s benzyl group could favor interactions with hydrophobic enzyme pockets, but its biological activity remains uncharacterized in the provided evidence.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid?

  • Methodology : Multi-step synthesis is typically required. Begin with the formation of the 1,2,4-triazole core via cyclocondensation of cyclopropylamine and thiocyanate derivatives. Introduce the benzyl and methyl substituents through alkylation or nucleophilic substitution. The piperidine-4-carboxylic acid moiety can be functionalized via acetyl-thiol linkage, as described in analogous triazole-piperidine syntheses . Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is critical to isolate intermediates.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the triazole ring and substitution patterns on the piperidine moiety.
  • HPLC-MS : Employ reverse-phase C18 columns with mobile phases like methanol/ammonium acetate buffer (pH 6.5) to assess purity (>95%) and detect sulfanyl-related byproducts .
  • Elemental Analysis : Validate molecular formula accuracy, especially for sulfur and nitrogen content due to the triazole and sulfanyl groups .

Q. What preliminary bioactivity assays are suitable for this compound?

  • Methodology :

  • Enzyme Inhibition : Screen against cysteine proteases (e.g., cathepsins) using fluorogenic substrates, as the sulfanyl group may act as a nucleophilic inhibitor. IC50_{50} values should be calculated with dose-response curves (0.1–100 µM range).
  • Cellular Toxicity : Test in HEK-293 or HepG2 cells via MTT assays to establish baseline cytotoxicity before advanced studies .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Methodology :

  • Assay Optimization : Adjust buffer conditions (e.g., pH, redox potential) to mimic intracellular environments. The sulfanyl group’s reactivity may vary under reducing vs. oxidizing conditions .
  • Metabolite Profiling : Use LC-MS/MS to identify potential metabolites (e.g., sulfoxide derivatives) that could alter activity in cellular models .
  • Epimerization Checks : Monitor stereochemical stability via chiral HPLC, as piperidine ring epimers may co-elute under standard conditions, leading to skewed data .

Q. What computational approaches predict the compound’s binding mode to target enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-sulfanyl moiety and catalytic cysteine residues. Validate with MD simulations (e.g., GROMACS) to assess binding stability .
  • QSAR Modeling : Corporate electronic descriptors (e.g., HOMO-LUMO gaps) of the acetyl-thiol linker to optimize inhibitor potency .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

  • Methodology :

  • Salt Formation : Synthesize sodium or lysine salts of the carboxylic acid group to enhance aqueous solubility.
  • Prodrug Design : Mask the sulfanyl group with labile protecting groups (e.g., acetoxymethyl esters) to improve cell permeability and reduce off-target oxidation .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and guide structural modifications .

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